molecular formula C7H15Cl2NO3 B11776391 Ethyl morpholine-2-carboxylate dihydrochloride

Ethyl morpholine-2-carboxylate dihydrochloride

Cat. No.: B11776391
M. Wt: 232.10 g/mol
InChI Key: SFFPLRWDYFBMSY-UHFFFAOYSA-N
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Description

Ethyl morpholine-2-carboxylate dihydrochloride (CAS 2061980-51-4) is a morpholine derivative characterized by an ethyl ester group at the 2-position of the morpholine ring and two hydrochloride counterions. Morpholine derivatives are widely utilized in pharmaceutical and chemical synthesis as intermediates or building blocks due to their versatile reactivity and structural adaptability . The dihydrochloride salt form enhances aqueous solubility compared to its free base or mono-hydrochloride counterparts, making it advantageous for reactions requiring polar solvents .

Properties

Molecular Formula

C7H15Cl2NO3

Molecular Weight

232.10 g/mol

IUPAC Name

ethyl morpholine-2-carboxylate;dihydrochloride

InChI

InChI=1S/C7H13NO3.2ClH/c1-2-10-7(9)6-5-8-3-4-11-6;;/h6,8H,2-5H2,1H3;2*1H

InChI Key

SFFPLRWDYFBMSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCCO1.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl morpholine-2-carboxylate dihydrochloride typically involves the reaction of morpholine with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as distillation, chromatography, and crystallization are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl morpholine-2-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl morpholine-2-carboxylate dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl morpholine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Methyl Ester Derivatives

  • (R)-Methyl morpholine-2-carboxylate hydrochloride (CAS 1352709-55-7) and Methyl morpholine-2-carboxylate hydrochloride (CAS 937063-34-8):
    • Key Differences : These compounds feature a methyl ester group instead of ethyl and only one hydrochloride counterion.
    • Implications : The smaller methyl group may reduce steric hindrance in reactions, while the single hydrochloride reduces solubility compared to the dihydrochloride form. Similarity scores of 1.00 indicate near-identical core structures but distinct salt forms and ester substituents .

Free Base and Acid Derivatives

  • Ethyl morpholine-2-carboxylate (CAS 135782-25-1):
    • Key Differences : Lacks hydrochloride counterions.
    • Implications : Lower polarity and reduced solubility in aqueous systems compared to the dihydrochloride salt. Similarity score of 0.95 reflects the absence of hydrochloride groups .
  • Morpholine-2-carboxylic acid hydrochloride (CAS 878010-24-3): Key Differences: Carboxylic acid group replaces the ester, with one hydrochloride. Similarity score of 0.93 highlights structural divergence .

Thio-Morpholine Analogs

  • Ethyl thiomorpholine-2-carboxylate hydrochloride (CAS 1864060-93-4): Key Differences: Sulfur atom replaces oxygen in the morpholine ring. Molecular weight (211.71 g/mol) and formula (C₇H₁₄ClNO₂S) differ significantly from the oxygen-containing analog .

Carboxamide Derivatives

  • N-Ethylmorpholine-2-carboxamide (CAS 135072-22-9): Key Differences: Ethyl amide substituent replaces the ester. Similarity score of 0.92 reflects functional group divergence .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Hydrochloride Count Similarity Score
This compound 2061980-51-4 C₇H₁₄Cl₂NO₃ 231.10 Ethyl ester 2
(R)-Methyl morpholine-2-carboxylate HCl 1352709-55-7 C₆H₁₂ClNO₃ 181.62 Methyl ester 1 1.00
Ethyl morpholine-2-carboxylate (free base) 135782-25-1 C₇H₁₃NO₃ 159.18 Ethyl ester 0 0.95
Morpholine-2-carboxylic acid HCl 878010-24-3 C₅H₁₀ClNO₃ 167.59 Carboxylic acid 1 0.93
Ethyl thiomorpholine-2-carboxylate HCl 1864060-93-4 C₇H₁₄ClNO₂S 211.71 Ethyl ester, sulfur in ring 1
N-Ethylmorpholine-2-carboxamide 135072-22-9 C₇H₁₄N₂O₂ 158.20 Ethyl amide 0 0.92

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